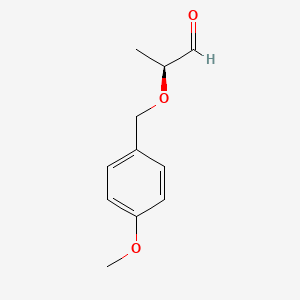

(S)-2-((4-methoxybenzyl)oxy)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methoxy]propanal |

InChI |

InChI=1S/C11H14O3/c1-9(7-12)14-8-10-3-5-11(13-2)6-4-10/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |

InChI Key |

WGFAJAYHGFVJAU-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C=O)OCC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Stereoselective Synthesis of S 2 4 Methoxybenzyl Oxy Propanal

Protecting Group Chemistry of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for alcohols in organic synthesis, and its chemistry is central to the successful synthesis of the target compound. total-synthesis.com

Introduction: As previously mentioned, the PMB group is typically introduced under basic conditions using sodium hydride and 4-methoxybenzyl chloride or bromide. Its formation is generally high-yielding and compatible with a wide range of other functional groups.

Stability: The PMB ether is stable to a variety of reaction conditions, including many basic, nucleophilic, and reductive conditions. This robustness allows for chemical manipulations at other parts of the molecule without disturbing the protected alcohol.

Cleavage: A key advantage of the PMB group is the array of methods available for its removal, which allows for selective deprotection in the presence of other protecting groups.

Oxidative Cleavage: The most common and selective method for PMB ether cleavage is through oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective. chem-station.com The electron-donating methoxy (B1213986) group on the benzene (B151609) ring facilitates this oxidation, which proceeds under mild, neutral conditions. This allows the PMB group to be removed without affecting other acid- or base-labile groups, such as silyl (B83357) ethers or esters.

Acidic Cleavage: PMB ethers can also be cleaved under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA). ucla.edu However, these conditions are less mild and may not be suitable for substrates containing other acid-sensitive functional groups.

Hydrogenolysis: While less common for PMB ethers compared to standard benzyl (B1604629) (Bn) ethers, hydrogenolysis can be employed, although it often requires harsher conditions.

The orthogonality of the PMB group, particularly its unique susceptibility to oxidative cleavage, makes it an excellent choice in complex synthetic sequences.

Efficiency and Scalability of Synthetic Pathways for (S)-2-((4-methoxybenzyl)oxy)propanal

The efficiency and scalability of a synthetic route are critical for its practical application. For this compound, the pathway originating from (S)-ethyl lactate (B86563) is generally considered the most efficient and scalable.

The table below outlines the typical reaction conditions and expected yields for the three-step sequence from (S)-ethyl lactate.

| Step | Reaction | Reagents and Conditions | Typical Yield |

|---|---|---|---|

| 1 | PMB Protection | (S)-Ethyl lactate, NaH, PMB-Cl, in THF/DMF, 0 °C to rt | 85-95% |

| 2 | Ester Reduction | PMB-protected ethyl lactate, DIBAL-H in Toluene or CH₂Cl₂, -78 °C | 80-90% |

| 3 | Alcohol Oxidation | PMB-protected propanol, Dess-Martin periodinane in CH₂Cl₂, rt | 90-98% |

Applications of S 2 4 Methoxybenzyl Oxy Propanal As a Chiral Building Block

Role in Total Synthesis of Complex Natural Products

The synthesis of complex, biologically active natural products often presents significant challenges due to their intricate three-dimensional structures. (S)-2-((4-methoxybenzyl)oxy)propanal serves as a crucial starting material or intermediate in the construction of these elaborate molecular architectures.

Construction of Oxyneolignan Scaffolds

A notable application of this compound is in the synthesis of 8,4'-oxyneolignans, a class of natural products with diverse biological activities. Research has demonstrated a streamlined and modular approach to synthesizing various natural 8,4'-oxyneolignans, utilizing (S)-methyl lactate (B86563) as the chiral source to generate the key aldehyde intermediate, this compound. This aldehyde, and its enantiomer, serve as common precursors in diversity-oriented synthetic routes. The strategy allows for the systematic introduction of different aryl and aryloxy groups, leading to the efficient and enantiomerically pure synthesis of a wide range of oxyneolignan compounds. This approach highlights the aldehyde's role in providing a foundational chiral fragment upon which the complexity of the natural product is built.

Assembly of Polyketide Architectures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. Their backbones are characterized by repeating 1,3-dioxygenated motifs. Chiral building blocks, such as derivatives of this compound, are instrumental in the stereocontrolled synthesis of these complex molecules.

While direct utilization of this compound in a complete polyketide synthesis is not extensively documented in readily available literature, its structural motif is highly relevant. Stereoselective aldol (B89426) reactions are a cornerstone of polyketide synthesis, and chiral α-alkoxy aldehydes are known to exhibit high levels of diastereoselectivity in such reactions. The protected hydroxyl group at the α-position influences the facial selectivity of the incoming nucleophile, allowing for the predictable formation of new stereocenters. For instance, the addition of enolates to aldehydes like (S)-2-(benzyloxy)propanal, a close analog, is a well-established method for generating syn- or anti-1,2-diols, which are key structural units in polyketides. The 4-methoxybenzyl (PMB) protecting group in the title compound offers advantages in terms of its relative stability and the mild conditions required for its removal, making it a suitable choice for multi-step syntheses.

The table below illustrates the general utility of chiral α-oxy aldehydes in aldol reactions, a fundamental process in polyketide synthesis.

| Reactant 1 | Reactant 2 | Product Motif | Relevance to Polyketides |

| Chiral α-oxy aldehyde | Enolate | β-hydroxy-α'-oxy ketone | Formation of the characteristic 1,3-diol unit after reduction. |

| Chiral α-oxy aldehyde | Silyl (B83357) enol ether | Protected β-hydroxy-α'-oxy ketone | Mukaiyama aldol reaction for controlled C-C bond formation. |

Facilitation of Contiguous Stereocenter Formation

The construction of molecules with multiple, adjacent stereocenters is a formidable challenge in organic synthesis. The stereochemical outcome of each bond-forming reaction must be carefully controlled to obtain the desired diastereomer. Chiral building blocks like this compound play a pivotal role in simplifying this challenge by providing a pre-defined stereocenter that can direct the formation of subsequent stereocenters.

The α-alkoxy group in this compound can act as a stereodirecting element in various reactions. For example, in nucleophilic additions to the aldehyde carbonyl, the existing stereocenter can influence the trajectory of the incoming nucleophile, leading to a diastereoselective outcome. This is often rationalized by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile. By carefully selecting reagents and reaction conditions, chemists can exploit these inherent stereochemical biases to construct contiguous stereocenters with a high degree of predictability. Although specific and detailed studies focusing solely on this aldehyde's role in forming long chains of contiguous stereocenters are not prevalent, its application in the synthesis of complex molecules inherently demonstrates its utility in this regard.

Diversity-Oriented Synthesis Strategies Utilizing this compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This approach often relies on the use of versatile building blocks that can be elaborated through various reaction pathways to create a wide range of molecular scaffolds.

This compound has been explicitly employed in a diversity-oriented approach for the synthesis of 8,4'-oxyneolignans. In this strategy, the aldehyde serves as a common precursor that can be coupled with a variety of aromatic nucleophiles. The resulting intermediates can then be further diversified, leading to a library of related but structurally distinct compounds. This modular approach, starting from a common chiral building block, is a hallmark of efficient DOS strategies. It allows for the rapid generation of numerous analogs of a natural product, which can then be evaluated for their biological activity, facilitating structure-activity relationship (SAR) studies. The use of this compound in this context underscores its value not just for the synthesis of a single target, but for the systematic exploration of chemical space around a privileged scaffold.

| Strategy | Role of this compound | Outcome |

| Modular Synthesis | Common chiral precursor | Library of 8,4'-oxyneolignan analogs |

| Stereochemical Diversity | Introduction of a defined stereocenter | Access to different diastereomers by using the enantiomeric aldehyde |

| Appendage Diversity | Coupling with various aromatic fragments | Wide range of substituted oxyneolignans |

Reactivity and Mechanistic Investigations of S 2 4 Methoxybenzyl Oxy Propanal

Carbon-Carbon Bond Forming Reactions

The aldehyde functional group in (S)-2-((4-methoxybenzyl)oxy)propanal is a key site for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.orgwikipedia.orglibretexts.org this compound can participate in aldol reactions as an electrophilic partner. Due to the presence of an acidic α-hydrogen, it can also, in principle, act as the nucleophilic component by forming an enolate. However, the steric hindrance from the adjacent bulky PMB-oxy group may influence the rate and stereoselectivity of both processes.

In a "crossed" aldol reaction, where this compound acts as the electrophile, it can react with an enolate generated from another carbonyl compound, such as a ketone. masterorganicchemistry.com To avoid self-condensation, such reactions are often performed by pre-forming the enolate of the nucleophilic partner with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the aldehyde. masterorganicchemistry.com The stereochemical outcome of the reaction is influenced by the facial selectivity of the nucleophilic attack on the aldehyde, which is dictated by the existing stereocenter according to models of asymmetric induction, such as the Felkin-Anh model.

The Claisen-Schmidt condensation is a related reaction where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.orgmasterorganicchemistry.com If this compound were to react with an enolizable ketone in the presence of a base, it would serve as the electrophile in a Claisen-Schmidt-type reaction. Subsequent dehydration of the aldol addition product under acidic or basic conditions, often promoted by heat, would yield an α,β-unsaturated carbonyl compound. libretexts.org

Table 1: Potential Products of Crossed Aldol Reactions with this compound as Electrophile This table presents hypothetical products based on established aldol reaction principles.

| Nucleophile (Enolate Source) | Base/Conditions | Expected Aldol Addition Product (Diastereomeric Mixture) |

| Acetone (B3395972) | LDA, THF, -78 °C | (4S)-5-((4-methoxybenzyl)oxy)-4-hydroxy-2-pentanone |

| Cyclohexanone | LDA, THF, -78 °C | 2-((S)-1-((4-methoxybenzyl)oxy)ethyl)-2-hydroxycyclohexan-1-one |

| Acetophenone | NaOH, EtOH | (3S)-4-((4-methoxybenzyl)oxy)-3-hydroxy-1-phenyl-1-butanone |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.org The reaction of this compound with these reagents provides a direct and efficient route to chiral secondary alcohols. libretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk The stereoselectivity of the addition is again governed by the principles of 1,2-asymmetric induction, where the incoming nucleophile preferentially attacks one of the two diastereotopic faces of the aldehyde, leading to the potential formation of diastereomeric alcohol products. The ratio of these diastereomers depends on the specific organometallic reagent used, the solvent, and the reaction temperature.

Table 2: Expected Products from Organometallic Addition to this compound This table presents hypothetical products based on established principles of organometallic additions.

| Organometallic Reagent | Solvent | Expected Secondary Alcohol Product (Diastereomeric Mixture) |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether / THF | (2S,3S/R)-3-((4-methoxybenzyl)oxy)-2-butanol |

| Phenyllithium (C₆H₅Li) | Diethyl ether / Hexane | (1S,2S/R)-2-((4-methoxybenzyl)oxy)-1-phenyl-1-propanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | THF | (3S,4S/R)-4-((4-methoxybenzyl)oxy)-1-penten-3-ol |

| Ethynyllithium (HC≡CLi) | THF | (3S,4S/R)-4-((4-methoxybenzyl)oxy)-1-pentyn-3-ol |

Cycloaddition reactions are powerful methods for constructing cyclic compounds. researchgate.netnih.gov While the aldehyde itself is not typically a direct participant in common cycloadditions, it can be readily converted into a reactive moiety suitable for such transformations. One prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction, a type of 1,3-dipolar cycloaddition. mdpi.commdpi.com

To utilize this compound in an INOC reaction, it would first need to be derivatized. A typical sequence involves:

Attachment of an Olefin: The aldehyde could be used as a substrate to attach a carbon chain containing a terminal alkene. For example, a Wittig reaction could install an alkenyl group.

Conversion to an Aldoxime: The aldehyde is reacted with hydroxylamine (B1172632) to form the corresponding aldoxime.

In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is then oxidized in situ (e.g., using bleach or a hypervalent iodine reagent) to generate a highly reactive nitrile oxide intermediate. mdpi.comresearchgate.net This 1,3-dipole can then undergo a [3+2] cycloaddition with the tethered olefin to form a fused isoxazoline (B3343090) ring system.

This strategy allows the chirality inherent in the starting aldehyde to be transferred to the newly formed polycyclic product, making it a valuable tool in the synthesis of complex chiral molecules. mdpi.com

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group is readily transformed into other important functional groups, such as alcohols and carboxylic acids, through reduction and oxidation reactions, respectively.

The reduction of the aldehyde in this compound to a primary alcohol, (S)-2-((4-methoxybenzyl)oxy)propan-1-ol, is a straightforward and high-yielding transformation. This is typically achieved using hydride-based reducing agents.

Commonly used reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695), and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Table 3: Reagents for the Reduction of this compound

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | (S)-2-((4-methoxybenzyl)oxy)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C, followed by aqueous workup | (S)-2-((4-methoxybenzyl)oxy)propan-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Dichloromethane (DCM) | -78 °C, followed by aqueous workup | (S)-2-((4-methoxybenzyl)oxy)propan-1-ol |

The resulting primary alcohol, (S)-2-((4-methoxybenzyl)oxy)propan-1-ol, is itself a useful chiral building block. The hydroxyl group can undergo a variety of subsequent transformations, including:

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, (S)-2-((4-methoxybenzyl)oxy)propanoic acid, without affecting the stereocenter. A variety of oxidizing agents can accomplish this transformation. Care must be taken with stronger oxidizing agents to avoid potential cleavage of the acid-labile PMB ether group.

Common methods for aldehyde oxidation include:

Jones Oxidation: Using chromic acid (CrO₃) in acetone and sulfuric acid. This is a powerful oxidizing agent.

Pinnick Oxidation: Using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is particularly mild and efficient for converting aldehydes to carboxylic acids.

Potassium Permanganate (KMnO₄): A strong oxidant that can be used under basic or acidic conditions.

Tollens' Reagent: A mild oxidizing agent involving an aqueous solution of silver nitrate (B79036) and ammonia, which is selective for aldehydes.

Table 4: Reagents for the Oxidation of this compound

| Reagent | Solvent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temperature | (S)-2-((4-methoxybenzyl)oxy)propanoic acid |

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | t-BuOH / H₂O | Room temperature | (S)-2-((4-methoxybenzyl)oxy)propanoic acid |

| Potassium Permanganate (KMnO₄) | Acetone / H₂O (basic) | 0 °C to room temperature | (S)-2-((4-methoxybenzyl)oxy)propanoic acid |

| Silver(I) oxide (Ag₂O) or Tollens' Reagent | Aqueous Ammonia | Room temperature | (S)-2-((4-methoxybenzyl)oxy)propanoic acid |

The resulting chiral carboxylic acid is a valuable synthetic intermediate, for instance, in the preparation of amides via coupling reactions or esters through esterification.

Formation of Oxime Derivatives

The reaction of aldehydes with hydroxylamine to form oximes is a well-established transformation in organic chemistry. This condensation reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding oxime. In the case of this compound, the reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, is expected to yield this compound oxime.

The presence of the chiral center adjacent to the aldehyde group introduces the possibility of forming geometric isomers (E and Z) of the oxime. The stereochemical outcome of this reaction is influenced by thermodynamic and kinetic factors, including the steric hindrance imposed by the α-substituent and the reaction conditions. Generally, the E-isomer is thermodynamically more stable and is often the major product.

General Reaction Scheme: this compound + NH₂OH·HCl → this compound oxime + H₂O + HCl

While specific experimental data for the oximation of this compound is not extensively reported in publicly available literature, the general procedure for oxime formation from aldehydes is well-documented. The reaction is typically carried out in a protic solvent like ethanol or water, often with gentle heating to drive the reaction to completion.

Table 1: Plausible Reaction Conditions for the Synthesis of this compound oxime

| Reagent | Base | Solvent | Temperature (°C) | Expected Outcome |

| Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | 25-80 | Formation of (E/Z)-oxime mixture |

| Hydroxylamine hydrochloride | Pyridine | Ethanol | 25-80 | Formation of (E/Z)-oxime mixture |

The stereoselectivity of oxime formation from chiral α-alkoxy aldehydes can be influenced by chelation control if a Lewis acidic reagent is involved, or by non-chelation models (e.g., the Felkin-Anh model) under standard conditions. The bulky 4-methoxybenzyl ether group is likely to play a significant role in directing the approach of the hydroxylamine nucleophile, potentially leading to a preference for one geometric isomer over the other. Detailed mechanistic studies, likely involving computational modeling, would be required to precisely predict the diastereomeric ratio of the resulting oximes.

Multicomponent and Cascade Reaction Pathways

This compound is an ideal substrate for multicomponent and cascade reactions due to its reactive aldehyde functionality and the influence of its chiral center on the stereochemical course of these transformations. Such reactions are highly valued in synthetic chemistry for their ability to construct complex molecular architectures in a single step, thereby increasing efficiency and atom economy.

Multicomponent Reactions:

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot process to form a single product that incorporates substantial portions of all the reactants. The aldehyde group of this compound can readily participate in various MCRs, such as the Ugi, Passerini, and Mannich reactions.

For instance, in a hypothetical Ugi four-component reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The stereochemistry of the newly formed stereocenter would be influenced by the existing chirality in the aldehyde.

Table 2: Hypothetical Ugi Reaction with this compound

| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Expected Product |

| This compound | Benzylamine | tert-Butyl isocyanide | Acetic acid | Chiral α-acylamino amide |

The diastereoselectivity of such reactions with chiral α-alkoxy aldehydes is often rationalized by invoking Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the reactants.

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation without the isolation of intermediates.

A plausible cascade reaction involving this compound could be initiated by a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular Michael addition, could lead to the formation of a cyclic system with multiple stereocenters. The stereochemical outcome of such a cascade would be highly dependent on the initial stereochemistry of the aldehyde.

Another potential cascade pathway could involve a hetero-Diels-Alder reaction. The aldehyde could react with a suitable diene, either as the dienophile or as part of the diene system after initial transformation, to construct a heterocyclic ring system in a stereocontrolled manner. The 4-methoxybenzyl group can also serve as a protecting group that can be removed under specific conditions, potentially triggering a subsequent cyclization step in a cascade sequence.

While specific, documented examples of multicomponent and cascade reactions starting directly from this compound are scarce in the surveyed literature, the known reactivity of similar chiral aldehydes, such as those derived from lactate (B86563), strongly suggests its utility in such complex transformations for the efficient synthesis of stereochemically rich molecules. Further research in this area would be valuable to fully exploit the synthetic potential of this chiral building block.

Stereochemical Control and Diastereoselectivity in Reactions of S 2 4 Methoxybenzyl Oxy Propanal

Impact of Chiral Auxiliaries on Diastereoselection

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions of prochiral substrates. While (S)-2-((4-methoxybenzyl)oxy)propanal is already chiral, the attachment of a chiral auxiliary to a nucleophile reacting with it can lead to a "matched" or "mismatched" scenario of double stereodifferentiation. This can either enhance or diminish the inherent diastereoselectivity of the aldehyde.

For instance, in aldol (B89426) reactions, the enolate of a ketone or ester can be rendered chiral by the attachment of a chiral auxiliary, such as an Evans oxazolidinone. The reaction of such a chiral enolate with this compound would result in the formation of two new stereocenters. The diastereomeric ratio of the product would be a consequence of the interplay between the directing effect of the chiral center in the aldehyde and the facial bias imposed by the chiral auxiliary on the enolate.

Table 1: Hypothetical Diastereoselectivity in Aldol Reaction with a Chiral Auxiliary

| Entry | Chiral Auxiliary on Enolate | Inherent Diastereoselectivity of Aldehyde | Predicted Outcome |

| 1 | Matches Aldehyde's Preference | High (e.g., >95:5 dr) | Enhanced Diastereoselectivity |

| 2 | Mismatches Aldehyde's Preference | Moderate (e.g., 80:20 dr) | Diminished Diastereoselectivity or reversal of stereochemistry |

This table illustrates the principle of matched and mismatched pairs in double stereodifferentiation. The actual diastereomeric ratios would be determined experimentally.

Substrate-Controlled Stereochemical Outcomes

The inherent stereocenter at the C2 position of this compound is the primary determinant of the diastereoselectivity in many of its reactions. The stereochemical outcome of nucleophilic additions to the carbonyl group can often be predicted by established models, primarily the Felkin-Anh model and the Cram chelate model.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon. In the case of this compound, the substituents at C2 are a methyl group, a hydrogen atom, and the (4-methoxybenzyl)oxy group. The bulky (4-methoxybenzyl)oxy group would be considered the largest substituent, and therefore, the nucleophile is predicted to attack from the face opposite to this group.

However, the presence of the oxygen atom in the alkoxy group allows for the possibility of chelation control . If the reaction is carried out with a nucleophile containing a metal cation that can coordinate to both the carbonyl oxygen and the ether oxygen (e.g., Grignard reagents, organolithium reagents in the presence of certain salts), a rigid five-membered chelate ring can form. This conformation forces the nucleophile to attack from the less hindered face of the chelate, which often leads to the opposite diastereomer compared to the Felkin-Anh prediction.

The choice between Felkin-Anh and chelation control is highly dependent on the nature of the nucleophile, the solvent, and the presence of Lewis acids.

Table 2: Predicted and Observed Diastereoselectivity in Nucleophilic Additions to α-Alkoxy Aldehydes

| Nucleophile | Conditions | Controlling Model | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| MeMgBr | THF, -78 °C | Chelation | syn | >95:5 |

| MeLi | THF, -78 °C | Felkin-Anh | anti | 10:90 |

| Bu₂CuLi | THF, -78 °C | Felkin-Anh | anti | 5:95 |

| Allyl-SnBu₃ | CH₂Cl₂, RT | Felkin-Anh | anti | 15:85 |

Data is based on analogous reactions with similar α-alkoxy aldehydes and serves to illustrate the competing models.

Catalyst-Mediated Stereoselective Transformations (e.g., Lewis Acid Catalysis)

Lewis acids play a crucial role in modulating the stereoselectivity of reactions involving this compound. They can activate the carbonyl group towards nucleophilic attack and, depending on their nature, can either enforce or disrupt chelation.

Strongly chelating Lewis acids, such as TiCl₄, SnCl₄, and MgBr₂, will favor the formation of a rigid five-membered chelate, leading to high syn-diastereoselectivity. The Lewis acid coordinates to both the carbonyl and ether oxygens, locking the conformation and directing the nucleophile to the less hindered face.

Conversely, non-chelating Lewis acids, like BF₃·OEt₂, are less likely to form a stable chelate. In their presence, the reaction is more likely to proceed through a non-chelated transition state, where the stereochemical outcome is governed by the principles of the Felkin-Anh model, favoring the anti-diastereomer.

Table 3: Influence of Lewis Acids on the Diastereoselectivity of Allylation of α-Benzyloxypropanal

| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | CH₂Cl₂ | -78 | 95:5 |

| SnCl₄ | CH₂Cl₂ | -78 | 92:8 |

| MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 85:15 |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 |

| ZnCl₂ | CH₂Cl₂ | -78 | 40:60 |

This data for a closely related substrate highlights the dramatic effect of the Lewis acid on the stereochemical outcome.

Influence of Conformational Analysis on Reaction Stereoselectivity

The stereochemical outcome of reactions involving this compound is fundamentally rooted in the conformational preferences of the molecule in its ground and transition states. The Felkin-Anh and chelation models are essentially simplified representations of the most stable transition state geometries.

In the Felkin-Anh model , the preferred conformation places the largest substituent at the α-carbon perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks the carbonyl at the Bürgi-Dunitz angle, approaching from the face opposite the large group.

In the chelation model , the formation of the five-membered ring between the metal, carbonyl oxygen, and ether oxygen dictates a specific, rigid conformation. This conformation overrides the typical Felkin-Anh preferences and presents a different face of the carbonyl to the incoming nucleophile.

Computational studies and detailed NMR analysis of related α-alkoxy aldehydes have provided significant insights into the energies of these different conformations and transition states, further refining our ability to predict and control the diastereoselectivity of these important reactions. The subtle balance between steric and electronic effects, as well as the coordinating ability of the reagents and catalysts, ultimately determines the stereochemical fate of the reaction.

Computational and Theoretical Studies on S 2 4 Methoxybenzyl Oxy Propanal

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure of (S)-2-((4-methoxybenzyl)oxy)propanal. DFT calculations can elucidate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic charge distribution. researchgate.netrsc.org

Detailed DFT studies, often utilizing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. researchgate.net For this compound, these calculations would reveal the precise spatial arrangement of the 4-methoxybenzyl group relative to the propanal moiety. The electronic properties, such as the distribution of Mulliken and natural atomic charges, can also be determined, highlighting the electrophilic and nucleophilic sites within the molecule. researchgate.net The aldehyde carbon, for instance, is expected to carry a significant partial positive charge, making it susceptible to nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for a molecule of this nature.

Conformational Landscape Analysis and Energy Minima

The flexibility of the ether linkage and the propanal side chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.netresearchgate.net This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its predominant conformation.

Computational methods can systematically explore the potential energy surface by rotating the key dihedral angles, such as the C-O-C-C and O-C-C-CHO bonds. For each rotational position, the energy can be calculated to map out the conformational space. The resulting energy profile reveals the low-energy conformers and the transition states that connect them. biomedres.usbiomedres.us

The analysis would likely show that certain staggered conformations are energetically favored to minimize steric hindrance between the bulky 4-methoxybenzyl group and the propanal substituent. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (O-C-C-CHO) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 1.2 |

| C | -60° (gauche) | 60° (gauche) | 2.5 |

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states, intermediates, and products. researchgate.netmdpi.com This provides a step-by-step understanding of how reactants are converted to products.

For instance, the mechanism of a nucleophilic addition to the aldehyde group of this compound can be investigated. DFT calculations can be used to model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation to yield the final alcohol product. The calculated activation energies for each step can help in determining the rate-determining step of the reaction. nih.gov

These computational studies can also explore the role of catalysts or solvent molecules in the reaction mechanism. By including these entities in the calculations, their influence on the reaction energetics and pathway can be quantified, providing a more complete picture of the reaction under realistic conditions. mdpi.com

Prediction of Stereochemical Preferences and Reactivity

A significant application of computational modeling for a chiral molecule like this compound is the prediction of stereochemical outcomes in its reactions. rsc.org The existing stereocenter can influence the stereochemistry of newly formed chiral centers.

For reactions such as aldol (B89426) additions or reductions of the carbonyl group, computational models can be used to predict which diastereomer will be formed preferentially. This is achieved by calculating the energies of the different diastereomeric transition states leading to the various possible products. According to transition state theory, the product distribution is determined by the relative free energies of these transition states. researchgate.net

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as a tool to predict stereoselectivity. rsc.orgchemrxiv.org By quantifying the steric and electronic contributions of the reactants and reagents, these models can predict the stereochemical outcome with increasing accuracy. rsc.org For this compound, such models could predict the facial selectivity of nucleophilic attack on the aldehyde, considering the influence of the adjacent stereocenter and the bulky benzyloxy group.

Table 3: Predicted Diastereomeric Excess for a Hypothetical Reaction of this compound

| Reaction Type | Reagent | Predicted Diastereomeric Excess (%) |

| Grignard Addition | MeMgBr | 75 |

| Hydride Reduction | NaBH4 | 60 |

| Aldol Reaction | Acetone (B3395972) | 85 |

Note: The data in this table is for illustrative purposes and represents the type of predictive information that can be obtained from computational modeling.

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Transformations

The aldehyde functionality and the chiral center at the C2 position of (S)-2-((4-methoxybenzyl)oxy)propanal make it a valuable substrate for the development of new stereoselective reactions. Future research could focus on its use in diastereoselective additions to the carbonyl group, where the existing stereocenter directs the formation of a new stereocenter. Such transformations are fundamental in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.

Furthermore, the oxygenated propanal backbone could serve as a template for the development of novel organocatalysts or chiral ligands. By modifying the aldehyde group, researchers could potentially synthesize new classes of catalysts that can induce high levels of enantioselectivity in a variety of chemical reactions.

Integration into Automated and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated and flow chemistry platforms makes them ideal for exploring the reactivity of chiral molecules like this compound. fu-berlin.denih.govresearchgate.netasymchem.comresearchgate.net Integrating this compound into such systems could enable high-throughput screening of reaction conditions to optimize stereoselectivity and yield. nih.gov This approach would accelerate the discovery of new synthetic methodologies and facilitate the efficient production of valuable chiral intermediates. fu-berlin.denih.govasymchem.com

The development of continuous-flow processes involving this compound could also offer significant advantages in terms of safety, scalability, and sustainability compared to traditional batch methods. nih.govasymchem.com This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Exploration of New Chemical Space and Derivative Libraries

This compound can serve as a starting point for the generation of diverse libraries of chiral molecules, thereby enabling the exploration of new chemical space. alipheron.comnih.govchemrxiv.orgnih.govchemrxiv.org By systematically modifying the aldehyde and the 4-methoxybenzyl protecting group, a wide array of derivatives with varying steric and electronic properties can be synthesized.

These derivative libraries could be screened for biological activity, leading to the discovery of new drug candidates or probes for chemical biology. alipheron.comnih.gov Computational methods can be employed in conjunction with experimental synthesis to guide the design of these libraries and to predict the properties of the resulting molecules, thus making the exploration of chemical space more efficient and targeted. nih.govnih.govchemrxiv.org

Advancements in Asymmetric Catalysis Utilizing this compound Derivatives

A significant area of future research lies in the derivatization of this compound to create novel chiral ligands for asymmetric catalysis. mdpi.com The stereochemically defined backbone of the molecule provides a scaffold upon which various coordinating groups can be installed.

For instance, conversion of the aldehyde to amines, phosphines, or other functionalities could yield a range of bidentate or tridentate ligands. These new ligands could then be complexed with transition metals to generate catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The modular nature of such a synthetic approach would allow for the fine-tuning of the ligand structure to achieve high enantioselectivity and catalytic activity for specific reactions. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-2-((4-methoxybenzyl)oxy)propanal in enantiomerically pure form?

- Methodological Answer : The synthesis typically involves introducing the 4-methoxybenzyl (PMB) protecting group to a chiral alcohol precursor. A common approach employs the Mitsunobu reaction with (S)-1,2-propanediol, 4-methoxybenzyl bromide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature . The intermediate is oxidized under Swern conditions (oxalyl chloride, DMSO, triethylamine) to yield the aldehyde. Enantiomeric purity is confirmed via chiral HPLC or polarimetry .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the aldehyde proton (δ ~9.8–10.0 ppm) and PMB aromatic signals (δ ~6.8–7.3 ppm).

- IR Spectroscopy : Identifies the aldehyde carbonyl stretch (~1720 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks.

- Chiral Analysis : Polarimetry or chiral HPLC ensures enantiopurity .

Q. What are the common functional group transformations involving this compound in organic synthesis?

- Methodological Answer :

- Aldehyde Reactivity :

- Nucleophilic additions (e.g., Grignard reagents form secondary alcohols).

- Oxidation to carboxylic acids (KMnO₄ in acidic conditions) .

- PMB Deprotection :

- Hydrogenolysis (H₂, Pd/C) or acidic cleavage (TFA/water) to unmask hydroxyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and literature NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or concentration differences. Validate data under identical conditions (e.g., CDCl₃ for aldehyde proton at δ ~9.8–10.0 ppm). Purify via recrystallization or column chromatography to remove impurities. Cross-validate with IR (C=O stretch) and HRMS .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize racemization?

- Methodological Answer :

- Mild Oxidation : Use Dess-Martin periodinane at -20°C to avoid racemization during aldehyde formation.

- Chiral Auxiliaries : Incorporate Sharpless epoxidation for precursor diols to enhance enantiomeric excess.

- Controlled Swern Conditions : Slow addition of oxalyl chloride and strict temperature control (-30°C) .

Q. How do solvent choices impact the reactivity of this compound in cross-aldol reactions?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., THF): Enhance enolate formation with strong bases like LDA.

- Chiral Lewis Acids (e.g., Evans’ oxazaborolidine in dichloromethane): Improve diastereomeric ratios in stereoselective reactions.

- Avoid protic solvents (e.g., ethanol), which may protonate the aldehyde, reducing reactivity .

Q. What mechanistic insights explain unexpected byproduct formation during PMB deprotection of this compound derivatives?

- Methodological Answer :

- Acidic Conditions (TFA): May oxidize aldehydes or form acetals with residual alcohols.

- Hydrogenolysis Over-Reduction : Prolonged reaction times reduce aldehydes to primary alcohols.

- Mitigation : Use scavengers (triethylsilane) to trap carbocations and monitor reactions via TLC .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use a fume hood due to potential volatility.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.